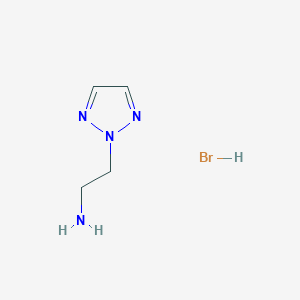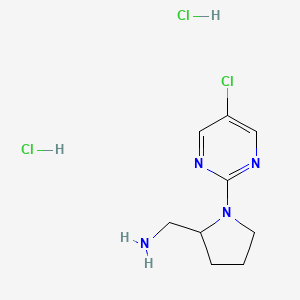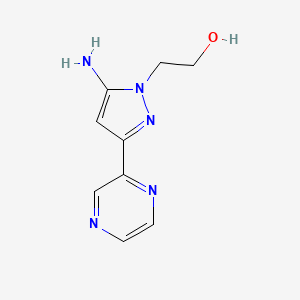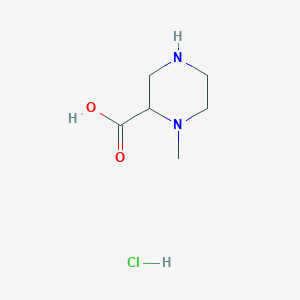
1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidines, which are four-membered ring analogs of L-proline, has been extensively studied . They have been prepared by various methods including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .Molecular Structure Analysis
The molecular structure of “1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid” consists of a four-membered azetidine ring attached to a 2-chloroisonicotinoyl group and a carboxylic acid group. The presence of the azetidine ring introduces strain into the molecule, which can influence its reactivity .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry Applications
Synthesis of Functionalized Aziridine- and Azetidine-Carboxylic Acid Derivatives
- Research has led to the development of short synthesis methods for alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates. These methods involve amination, bromination, and cyclization processes. The functionalized aziridine and azetidine derivatives are of interest for biological applications and as foldamer precursors due to their conformational constraints and the presence of functional groups that facilitate further chemical modifications (Žukauskaitė et al., 2011).
Employing Carboxylic Acids in Aryne Multicomponent Coupling
- A study has reported the use of carboxylic acids in aryne multicomponent coupling (MCC) triggered by aziridines/azetidines. This transition-metal-free process affords N-aryl β-amino and γ-amino alcohol derivatives, showcasing the utility of azetidines as nucleophilic triggers in synthesizing complex molecules under mild conditions (Roy et al., 2016).
Biochemical and Pharmaceutical Research
Amino Acid-Azetidine Chimeras for Peptide Activity Studies
- Azetidine-2-carboxylic acid analogs with heteroatomic side chains have been synthesized to study the influence of conformation on peptide activity. These chimeras serve as tools for understanding how the conformational rigidity of azetidines affects the biological activity of peptides and proteins (Sajjadi & Lubell, 2008).
Discovery of S1P Receptor Modulators
- In the quest for new therapeutic agents, the synthesis of alkoxyimino derivatives leading to the discovery of potent and selective S1P1 receptor modulators exemplifies the application of azetidine carboxylic acids in drug discovery. This research has yielded compounds like Siponimod, which has advanced to clinical trials for treating multiple sclerosis (Pan et al., 2013).
Conformational Studies and Peptide Synthesis
Conformational Preferences of Proline Analogues
- A comparative conformational study on azetidine-2-carboxylic acid and its dipeptide analogues with proline and piperidine-2-carboxylic acid has been conducted. This research explores the conformational preferences and the effects of ring size on cis-trans isomerization, offering insights into the design of peptides and proteins with altered structural properties (Jhon & Kang, 2007).
Propriétés
IUPAC Name |
1-(2-chloropyridine-4-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-8-3-6(1-2-12-8)9(14)13-4-7(5-13)10(15)16/h1-3,7H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPWVSUEBGDDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=NC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(piperidin-4-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1473973.png)
![3-Methoxy-8-(piperidin-4-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1473974.png)
![7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/no-structure.png)

![3-[(6-Chloropyrimidin-4-yl)amino]propanoic acid](/img/structure/B1473980.png)
![N'-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine](/img/structure/B1473981.png)

![6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B1473985.png)


